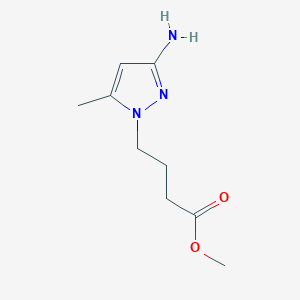![molecular formula C24H19N3O4 B2568027 ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-93-2](/img/structure/B2568027.png)
ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, also known as EPYC, is a heterocyclic compound composed of xanthene, pyrazole, and pyridine. It is part of a family of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The process involves a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . The synthesis methodology is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The molecular formula of EPYC is C24H19N3O4, and it has a molecular weight of 413.433. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The synthesis of ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate and related compounds has been a subject of interest due to their potential in creating new N-fused heterocycles. A novel method for synthesizing such compounds involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, yielding a variety of N-fused heterocyclic products in good to excellent yields. This process highlights the compound's utility in the development of new chemical entities within heterocyclic chemistry, especially for applications requiring specific structural features (Ghaedi et al., 2015; Ghaedi et al., 2016).
Fluorescent Properties and Chemical Synthesis
Ethyl pyrazole-5-carboxylate, a related compound, when reacted with α, β-unsaturated ester, leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridines. These compounds exhibit strong fluorescence in solutions, suggesting their potential use as fluorophores in scientific and industrial applications. This tandem reaction and the resultant products underline the broader applicability of similar ethyl-carboxylate compounds in creating fluorescent materials (Yan et al., 2018).
Intermediate for Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serves as an important intermediate in synthesizing chlorantraniliprole, a widely used pesticide. The synthesis process described for this pyrazole derivative emphasizes the significance of such compounds in the pharmaceutical and agrochemical industries, particularly for developing effective pest control solutions. The described methodology offers an expedient route and technology, highlighting the practical applications of ethyl-carboxylate derivatives in the synthesis of agricultural chemicals (Ju, 2014).
Microwave-Assisted Amidation
Microwave-assisted treatment has been employed to produce carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating the compound's versatility in chemical transformations. This method underscores the efficiency of microwave-assisted reactions in modifying ethyl-carboxylate derivatives, potentially offering a rapid and efficient pathway for the synthesis of carboxamides in pharmaceutical research (Milosevic et al., 2015).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest due to their various biological activities . They have potential applications in materials science and biological interactions . Future research could focus on exploring these applications further and developing new synthetic methodologies for these compounds.
Mechanism of Action
This compound might be a part of a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications due to several key characteristics . They have tunable photophysical properties and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
properties
IUPAC Name |
ethyl 5-(9H-xanthene-9-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-2-30-24(29)18-14-25-27-12-11-15(13-19(18)27)26-23(28)22-16-7-3-5-9-20(16)31-21-10-6-4-8-17(21)22/h3-14,22H,2H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTYVARYHNKDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567944.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)

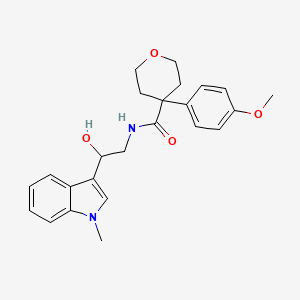


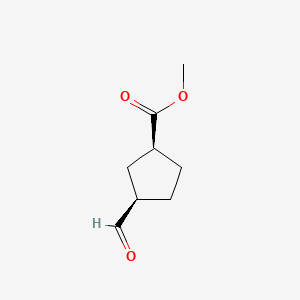
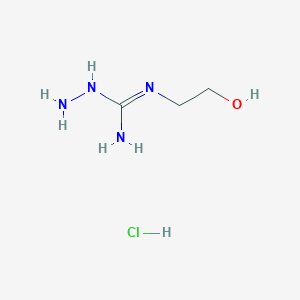

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2567962.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
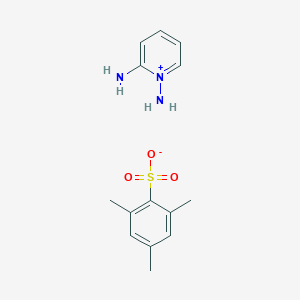
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)
